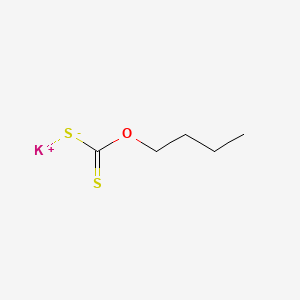

Potassium butylxanthate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

871-58-9 |

|---|---|

Molecular Formula |

C5H10KOS2 |

Molecular Weight |

189.4 g/mol |

IUPAC Name |

potassium;butoxymethanedithioate |

InChI |

InChI=1S/C5H10OS2.K/c1-2-3-4-6-5(7)8;/h2-4H2,1H3,(H,7,8); |

InChI Key |

KSVBYVVJHHRFPJ-UHFFFAOYSA-N |

SMILES |

CCCCOC(=S)[S-].[K+] |

Canonical SMILES |

CCCCOC(=S)S.[K] |

Other CAS No. |

871-58-9 |

Pictograms |

Irritant |

Related CAS |

110-50-9 (Parent) |

Origin of Product |

United States |

Synthesis Methodologies and Optimization Studies for Potassium Butylxanthate

Established Synthetic Pathways of Potassium Butylxanthate

The conventional and most widely used method for synthesizing this compound involves a straightforward one-pot reaction of its three precursor components.

Reaction of n-Butanol, Carbon Disulfide, and Potassium Hydroxide (B78521)

C₄H₉OH + CS₂ + KOH → C₄H₉OCS₂K + H₂O wikipedia.org

This reaction is typically carried out in a solvent or, in some industrial processes, using a kneading method where the reactants are mixed at controlled temperatures. google.com

Investigations into Stoichiometry and Reaction Conditions

The yield and purity of this compound are highly dependent on the stoichiometry of the reactants and the physical conditions of the reaction, particularly temperature. Studies have shown that controlling these parameters is crucial for maximizing product formation and minimizing side reactions. ppublishing.org

Temperature: Research indicates that the reaction temperature has a significant impact on the product yield. The optimal temperature range for the synthesis is generally found to be between 25°C and 40°C. ppublishing.org One study demonstrated that the highest yield of 85% was achieved at 35°C. ppublishing.org Below this temperature, the reaction rate is slower, and above it, the yield begins to decrease, likely due to the thermal degradation of the xanthate product or intermediates. ppublishing.org A production method for high-grade potassium xanthate specifies controlling the reaction temperature between 30-35°C. google.com

Reactant Ratios: The molar ratio of the reactants is another critical factor. A Chinese patent describes a method for producing high-grade potassium n-butylxanthate using a mass ratio of flaky potassium hydroxide to n-butanol to carbon disulfide of 1:6:1.05, which resulted in a product grade of 98.71%. google.com Another example from the same patent with a mass ratio of 1:5:1.05 yielded a product grade of 98.34%. google.com These optimized proportions are designed to ensure uniform heat dispersion and stable temperature throughout the reaction. google.com

| Parameter | Optimal Range/Ratio | Resulting Yield/Purity | Source |

| Reaction Temperature | 35°C | 85% Yield | ppublishing.org |

| Reaction Temperature | 30-35°C | >95% Grade | google.com |

| Mass Ratio (KOH:n-Butanol:CS₂) ** | 1:6:1.05 | 98.71% Grade | google.com |

| Mass Ratio (KOH:n-Butanol:CS₂) ** | 1:5:1.05 | 98.34% Grade | google.com |

Advanced Synthesis Techniques for Enhanced this compound Production

To overcome some of the limitations of traditional batch synthesis, such as long reaction times and environmental concerns, advanced synthesis techniques are being explored.

Application of Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) is a technique used to facilitate reactions between reactants located in different phases (e.g., a water-soluble salt and an organic-soluble substrate). In the context of xanthate synthesis, PTC can enhance the reaction rate and yield. While specific studies on this compound are limited, research on the synthesis of sodium isobutyl xanthate using PTC provides valuable insights. In that study, various phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) and tetrabutylammonium chloride (TBAC), were used. The results showed that with the use of a phase transfer catalyst, a product yield of up to 86.66% could be achieved under optimized conditions. The catalyst works by transporting the hydroxide ion from the aqueous or solid phase into the organic phase where the reaction with the alcohol and carbon disulfide occurs more readily. This methodology has the potential to address issues of low yield and long reaction times associated with conventional methods.

Continuous Flow Synthesis Approaches

Continuous flow synthesis, or flow chemistry, involves pumping reactants through a reactor where the reaction occurs. This methodology offers several advantages over traditional batch processing, including better control over reaction parameters, enhanced safety, and easier scalability. acs.org The precise control of temperature, pressure, and mixing in a continuous flow system can lead to improved yields and reduced formation of by-products. acs.org

While the application of continuous flow synthesis specifically for this compound is not widely documented in publicly available literature, the principles of flow chemistry are applicable to this type of exothermic reaction. A continuous process could potentially offer a safer and more efficient manufacturing route by minimizing the volume of hazardous reactants like carbon disulfide at any given time and allowing for superior heat management. Some large-scale xanthate manufacturers utilize fully automated production phases, which may incorporate principles of continuous or semi-continuous processing to ensure reliability of supply. ctc.ca

Optimization Strategies for this compound Yield and Purity

The primary goals in the production of this compound are to maximize the yield and achieve high purity, as impurities can negatively affect its performance in applications like mineral flotation.

Key optimization strategies include:

Temperature Control: As established, maintaining the reaction temperature within the optimal 30-35°C range is critical to prevent the decomposition of the product and maximize yield. ppublishing.orggoogle.com

Water Removal: The synthesis reaction produces water as a byproduct. wikipedia.org The presence of excess water can lead to the hydrolysis of the final product, reducing its purity and yield. ppublishing.org Therefore, controlling the water content in the reaction mixture is a crucial step. Some processes may involve a final step of removing the liquid phase under vacuum to isolate the xanthate.

Reactant Purity and Form: The physical form of the reactants can impact the reaction. One patented method emphasizes the wet crushing of flaky potassium hydroxide in n-butanol before the addition of carbon disulfide. google.com This approach is reported to promote the reaction, reduce side reactions, and improve the conversion rate, leading to a product grade of over 95%. google.com

Solvent Choice: While some methods are solvent-free, others utilize an organic medium. An effective method for the synthesis of xanthates has been developed using excess carbon disulfide as both a reactant and the solvent. researchgate.net This self-solvent method has been shown to produce excellent yields (>95%) and purity (>90%), which is a significant improvement over the traditional kneader approach. researchgate.net This technique also intensifies mass and heat transfer. researchgate.net

By carefully controlling these parameters, manufacturers can produce this compound with purities typically ranging from 85% to over 95%, depending on the grade required for a specific application. google.com

Temperature Dependence in this compound Synthesis

The synthesis of this compound is highly sensitive to reaction temperature, which is a critical parameter for optimizing both the reaction rate and the final product yield. Research indicates a distinct optimal temperature range is necessary to maximize the efficiency of the synthesis process.

Investigations into the effect of temperature on the reaction show a clear trend: the yield of this compound increases steadily as the temperature rises from 20°C to an optimal point. ppublishing.org At lower temperatures, the reaction kinetics are slow due to insufficient energy for the necessary molecular interactions. ppublishing.org The highest product yield, recorded at 85%, is achieved at 35°C, suggesting this is the most favorable temperature for the reaction. ppublishing.org

However, increasing the temperature beyond this optimal point leads to a decline in yield. For instance, the yield drops to 70% at 50°C. ppublishing.org This decrease is attributed to the thermal instability of the reactants or the decomposition of intermediate compounds at higher temperatures. ppublishing.org Exceeding the optimal temperature can also promote side reactions, further reducing the purity and quantity of the desired product. ppublishing.orggoogle.com Most synthesis methods, therefore, maintain a controlled temperature range, typically between 25°C and 40°C, to ensure stable reaction conditions, prevent degradation, and maximize output. ppublishing.orggoogle.com

| Reaction Temperature (°C) | Product Yield (%) | Observations |

|---|---|---|

| 20 | ~60 | Reaction rate is slow, resulting in lower yield. ppublishing.org |

| 35 | 85 | Optimal temperature for maximizing product yield. ppublishing.org |

| 50 | 70 | Yield decreases due to thermal degradation and side reactions. ppublishing.org |

Role of Reactant Molar Ratios in this compound Formation

The stoichiometry of the reactants—n-butanol, carbon disulfide, and potassium hydroxide—plays a pivotal role in the synthesis of high-purity this compound. google.com Optimizing the molar ratios of these components is essential for ensuring a complete reaction, maximizing the conversion rate of materials, and achieving a high-grade final product. google.com

Studies outlined in patent literature demonstrate that precise control over the mass ratios of the reactants directly impacts the purity of the resulting potassium n-butylxanthate. An optimized material proportion ensures that the reaction system has uniform heat dispersion and stable viscosity, which is beneficial for the process. google.com For example, a process utilizing a mass ratio of 1 part flaky potassium hydroxide, 6 parts n-butyl alcohol, and 1.05 parts carbon disulfide produced potassium n-butylxanthate with a grade of 98.71%. google.com A slight adjustment in the ratio to 1:5:1.05 (potassium hydroxide: n-butyl alcohol: carbon disulfide) resulted in a similarly high-grade product of 98.34%. google.com

These findings highlight that an excess of the alcohol can serve as a reaction medium, facilitating the interaction between the alkali and carbon disulfide while helping to control the reaction temperature. google.com The slight excess of carbon disulfide ensures that the potassium butoxide intermediate is fully consumed.

| Mass Ratio (Potassium Hydroxide : n-Butyl Alcohol : Carbon Disulfide) | Resulting Product Grade (%) |

|---|---|

| 1 : 5 : 1.05 | 98.34 google.com |

| 1 : 6 : 1.05 | 98.71 google.com |

Mitigation of Side Reactions and By-product Formation in this compound Synthesis

C₄H₉OH + KOH + CS₂ → C₄H₉OCS₂K + H₂O ppublishing.orgwikipedia.org

Furthermore, the presence of excess water and hydroxide can promote the formation of by-products such as potassium trithiocarbonate. google.com To ensure a high-purity product, several mitigation strategies are employed:

Control of Water Content: Minimizing the water in the reaction mixture is crucial. ppublishing.org Conducting the synthesis in a non-aqueous or anhydrous medium effectively prevents the hydrolysis of the xanthate and avoids the formation of other water-induced by-products. google.com

Temperature Control: Maintaining the reaction temperature within the optimal range of 30-35°C helps to suppress side reactions. google.com

Optimized Reactant Ratios: Using the correct stoichiometry of reactants prevents excesses, particularly of the alkali, which can promote the formation of unwanted by-products. google.com

By implementing these control measures, the conversion rate of raw materials is improved, side reactions are minimized, and a higher grade of this compound is achieved. google.com

| Side Reaction / By-product | Cause | Mitigation Strategy |

|---|---|---|

| Hydrolysis of this compound | Presence of water in the reaction mixture. ppublishing.orggoogle.com | Conducting the reaction in a non-aqueous medium; removal of reaction water. ppublishing.orggoogle.com |

| Potassium Trithiocarbonate | Excess potassium hydroxide and water. google.com | Precise control of reactant molar ratios. google.com |

Reaction Mechanisms and Fundamental Chemical Interactions of Potassium Butylxanthate

Decomposition Pathways of Potassium Butylxanthate in Aqueous Systems

This compound, while effective in its applications, is susceptible to decomposition in aqueous environments through several pathways. The stability of the compound is significantly influenced by the chemical conditions of the solution, primarily pH, and exposure to light. Understanding these degradation routes is crucial for managing its environmental fate and optimizing its use.

In aqueous solutions, this compound undergoes hydrolytic degradation, particularly under acidic conditions. The primary mechanism involves the decomposition of the xanthate ion into its corresponding alcohol and carbon disulfide. This reaction is a fundamental pathway for the breakdown of the compound in water.

C₄H₉OCSSK + H₂O → C₄H₉OH + CS₂ + KOH

This reaction leads to the formation of butanol (C₄H₉OH) and carbon disulfide (CS₂), a toxic and flammable compound. The presence of water facilitates the breakdown of the dithiocarbonate group, resulting in the cleavage of the C-S bond.

The stability of this compound in aqueous solutions is profoundly dependent on the pH of the system. Generally, xanthates are more stable in basic (alkaline) media and decompose rapidly under acidic conditions. The rate of decomposition increases significantly as the pH decreases.

In acidic solutions, the xanthate ion (ROCS₂⁻) is protonated to form xanthic acid (ROCS₂H), which is unstable and readily decomposes into carbon disulfide and the corresponding alcohol. Conversely, in alkaline solutions (pH above 10), the decomposition rate is considerably lower, enhancing the persistence of the xanthate in the solution. However, at very high pH levels, other side reactions may occur, potentially leading to the formation of dixanthogen (B1670794) or dithiocarbonates.

The kinetics of xanthate decomposition have been shown to follow a pseudo-first-order model. The rate of degradation is directly influenced by the hydrogen ion concentration. Studies on similar xanthates, such as potassium ethyl xanthate and potassium amyl xanthate, provide insight into this pH-dependent behavior.

Interactive Data Table: Effect of pH on the Decomposition Rate of Potassium Ethyl Xanthate (A Related Compound)

This data illustrates the general trend of decreasing decomposition rate with increasing pH.

| pH | Temperature (K) | Rate of Decomposition (%) |

| 5 | 300 | 6.484 |

| 7 | 300 | 4.103 |

| 9 | 300 | 2.587 |

| 5 | 283 | 2.099 |

| 7 | 283 | 0.902 |

| 9 | 283 | 0.451 |

Data sourced from studies on potassium ethyl xanthate and is representative of the general behavior of xanthates.

Exposure to light, particularly ultraviolet (UV) radiation, can induce the decomposition of this compound. This process, known as photolytic decomposition or photocatalysis, often involves the use of a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or bismuth tungstate (B81510) (Bi₂WO₆).

The fundamental mechanism of photocatalytic degradation is as follows:

Activation of the Catalyst: When the photocatalyst is irradiated with light of sufficient energy, electrons are excited from the valence band to the conduction band, creating electron-hole pairs.

Generation of Reactive Oxygen Species (ROS): These highly reactive electron-hole pairs interact with surrounding water and oxygen molecules. The holes can oxidize water to produce hydroxyl radicals (•OH), while the electrons can reduce oxygen to form superoxide (B77818) radicals (•O₂⁻).

Oxidation of Xanthate: The generated hydroxyl radicals are powerful, non-selective oxidizing agents that attack the this compound molecules. This attack leads to the breakdown of the xanthate structure into simpler, less harmful compounds, and can ultimately lead to complete mineralization into CO₂, H₂O, and sulfate (B86663) ions (SO₄²⁻).

The degradation process follows pseudo-first-order kinetics, and hydroxyl radicals have been identified as the critical reactive species in this pathway due to their high reduction potential.

Oxidative Transformation Mechanisms of this compound

Advanced Oxidation Processes (AOPs) are effective methods for the degradation of this compound. These processes rely on the generation of highly reactive chemical species, primarily hydroxyl radicals, to oxidize the compound.

Ozonation is a rapid and effective advanced oxidation process for the removal of xanthates from water. The oxidation of this compound by ozone can proceed through two primary pathways:

Direct Oxidation: Ozone (O₃) is a selective electrophile that can directly react with the electron-rich sulfur atoms in the xanthate molecule. This direct attack can lead to the cleavage of the dithiocarbonate group.

Indirect Oxidation: In aqueous solutions, ozone can decompose to form highly reactive hydroxyl radicals (•OH). These radicals, being much less selective and more powerful oxidants than ozone itself, can then rapidly degrade the butylxanthate molecule.

The reaction pathway and intermediates in the ozonation of potassium n-butylxanthate have been studied, leading to the identification of various byproducts. The process involves the oxidation of the sulfur atoms and cleavage of the organic chain, ultimately breaking the compound down into smaller molecules.

Fenton-type oxidation is another effective AOP for degrading this compound. This process utilizes a combination of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals.

The core of the Fenton reaction is the catalytic decomposition of hydrogen peroxide by ferrous ions:

Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The hydroxyl radicals (•OH) produced are extremely powerful oxidizing agents that readily attack the this compound molecules. The reaction leads to the destruction of the xanthate structure, mineralizing it into carbon dioxide, water, and sulfate ions. The efficiency of the Fenton process is highly dependent on factors such as pH (typically optimal in the acidic range around pH 3), the concentration of the iron catalyst, and the dosage of hydrogen peroxide.

Interactive Data Table: Overview of Oxidative Transformation Mechanisms

| Oxidation Process | Primary Oxidant(s) | Key Features |

| Photocatalysis | Hydroxyl Radicals (•OH), Superoxide Radicals (•O₂⁻) | Requires a photocatalyst (e.g., TiO₂) and a light source (e.g., UV). |

| Ozonation | Ozone (O₃), Hydroxyl Radicals (•OH) | Fast and effective; involves both direct and indirect oxidation pathways. |

| Fenton-Type Reaction | Hydroxyl Radicals (•OH) | Uses Fe²⁺ catalyst and H₂O₂; highly effective in acidic conditions. |

Advanced Oxidation Processes (AOPs) Utilizing Reactive Oxygen Species

Advanced Oxidation Processes (AOPs) represent a class of efficient methods for the degradation of persistent organic compounds like this compound. mdpi.com These processes are characterized by the in-situ generation of highly potent chemical oxidants, primarily reactive oxygen species (ROS). mdpi.com The primary ROS involved in the oxidation of xanthates include hydroxyl radicals (•OH), superoxide radicals (O₂•⁻), hydroperoxyl radicals (HO₂•), and sulfate radicals (SO₄•⁻). mdpi.comneu.edu.cn These species are capable of oxidizing this compound into smaller, less harmful molecules such as carbon dioxide (CO₂) and water (H₂O). mdpi.com AOPs can be initiated through various means, including photocatalysis and Fenton-based reactions. mdpi.com

Hydroxyl Radical-Mediated Oxidation

The hydroxyl radical (•OH) is widely regarded as a critical and highly reactive species in the degradation of this compound. mdpi.comresearchgate.net Possessing a high reduction potential of 2.8 V, it facilitates rapid and non-selective oxidation of organic molecules. mdpi.com In photocatalytic systems, for instance, a light-activated catalyst generates electron-hole pairs that react with water to produce these potent hydroxyl radicals. mdpi.com

In one study involving a Bi₂WO₆/MoS₂ nanocomposite photocatalyst, the degradation of this compound followed pseudo-first-order kinetics. mdpi.comsemanticscholar.org The pivotal role of hydroxyl radicals in this process was confirmed through scavenger studies, which showed a significant decrease in degradation when a hydroxyl radical scavenger was introduced. mdpi.com The high reactivity of these radicals leads to a rapid breakdown of the xanthate structure. mdpi.com

Table 1: Kinetic Parameters for Hydroxyl Radical-Mediated Degradation of this compound

| Parameter | Value | System |

| Reaction Order | Pseudo-first-order | Bi₂WO₆/MoS₂ Photocatalyst |

| Rate Constant (k) | 0.07549 min⁻¹ | Bi₂WO₆/MoS₂ Photocatalyst |

| Time for Complete Removal | 50 minutes | Bi₂WO₆/MoS₂ Photocatalyst |

Superoxide and Hydroperoxyl Radical Contributions

However, the specific contribution and reaction mechanisms of superoxide and hydroperoxyl radicals in the degradation of this compound are not as extensively detailed as those of hydroxyl radicals. In certain photocatalytic systems, the thermodynamic conditions may favor the generation of hydroxyl radicals over superoxide radicals. mdpi.com For example, in the Bi₂WO₆/MoS₂ system, the standard reduction potential was sufficient for the production of hydroxyl radicals, while the production of superoxide radicals was not thermodynamically possible. mdpi.com This suggests that while superoxide and hydroperoxyl radicals can be involved in xanthate oxidation, their role may be system-dependent and in some cases, secondary to that of hydroxyl radicals. mdpi.com

Persulfate-Based Oxidation Systems

Persulfate (S₂O₈²⁻) based AOPs are effective for the degradation of this compound. neu.edu.cn Persulfate can be activated by various means, including heat or transition metals, to generate highly reactive sulfate radicals (SO₄•⁻) and hydroxyl radicals (•OH). neu.edu.cnnih.gov These radicals are powerful oxidants that can effectively decompose the butylxanthate molecule.

Research on the degradation of butyl xanthate using persulfate activated by metallurgical slags has demonstrated high removal efficiencies. neu.edu.cn For instance, using steel slag as an activator, a degradation rate of 96.47% was achieved. neu.edu.cn Interestingly, the mechanism in this system was found to involve not only the free radicals SO₄•⁻ and •OH but also a non-free radical pathway utilizing singlet oxygen (¹O₂). neu.edu.cn The optimal pH for these systems varies depending on the type of activator used. neu.edu.cn

Table 2: Degradation of Butyl Xanthate by Activated Persulfate

| Activator (Slag Type) | Persulfate Concentration | Degradation Rate (%) | Optimal pH |

| Steel Slag | 0.5 mmol/L | 96.47% | Alkaline |

| Ti-bearing Blast-furnace Slag | 0.5 mmol/L | 97.70% | Near Neutral |

| Vanadium Tailings | 0.5 mmol/L | 95.12% | Acidic |

Interaction of this compound with Metal Ions and Surfaces

Complex Formation with Divalent and Trivalent Metal Ions

This compound readily interacts with various divalent and trivalent metal ions in aqueous solutions to form stable metal-xanthate complexes. sci-hub.se These reactions are fundamental to its application as a collector in mineral flotation, where it selectively binds to metal ions on the surface of sulfide (B99878) minerals. researchgate.net

The interaction often results in the formation of insoluble compounds that precipitate out of the solution. sci-hub.se It has been shown to react effectively with divalent ions such as copper (Cu²⁺), lead (Pb²⁺), and zinc (Zn²⁺), forming hydrophobic metal xanthates. sci-hub.seresearchgate.net With trivalent ions like iron (Fe³⁺), this compound forms a distinct brown-colored complex. scispace.com Studies have established that the stoichiometry of the iron(III)-butylxanthate complex is 1:3, meaning one iron ion binds with three butylxanthate ligands. scispace.com The formation of these stable complexes is a key principle in its use as a spectrophotometric reagent for iron determination. scispace.com

Table 3: Interaction of this compound with Metal Ions

| Metal Ion | Valence | Product | Stoichiometry (Metal:Ligand) |

| Iron (Fe³⁺) | Trivalent | Brown Complex | 1:3 |

| Copper (Cu²⁺) | Divalent | Insoluble Precipitate | Not Specified |

| Lead (Pb²⁺) | Divalent | Insoluble Precipitate | Not Specified |

| Zinc (Zn²⁺) | Divalent | Insoluble Precipitate | Not Specified |

Adsorption Mechanisms on Mineral Surfaces

The adsorption of this compound onto mineral surfaces is the critical mechanism that induces hydrophobicity, allowing for the selective separation of minerals by froth flotation. The process is primarily a form of chemical adsorption, or chemisorption, where a chemical bond is formed between the xanthate molecule and the mineral.

On sulfide minerals like chalcopyrite (CuFeS₂), the adsorption mechanism involves the formation of a hydrophobic film on the mineral surface. neu.edu.cn Studies fitting adsorption data to isotherm models, such as the Langmuir model, confirm that the process is a form of chemical sorption. The primary adsorbed species can be either a metal xanthate, formed by the reaction of the butylxanthate anion with a metal ion from the mineral lattice, or dixanthogen, an oxidation product of xanthate. neu.edu.cn

The specific adsorbate can vary depending on the mineral. For example, on the surface of bornite (B72238) (Cu₅FeS₄), the adsorbed product is confirmed to be primarily insoluble cuprous xanthate. researchgate.net In contrast, on other sulfide minerals, the oxidation of butylxanthate to dixanthogen can be a significant part of the adsorption process. neu.edu.cn This surface reaction renders the mineral particle hydrophobic, enabling it to attach to air bubbles and be recovered in the froth.

Table 4: Adsorption Products of Butylxanthate on Different Mineral Surfaces

| Mineral | Chemical Formula | Primary Adsorption Product |

| Bornite | Cu₅FeS₄ | Cuprous Xanthate |

| Chalcopyrite | CuFeS₂ | Metal Xanthate / Dixanthogen |

Selective Adsorption on Sulfide Minerals (e.g., Chalcopyrite, Pyrite (B73398), Sphalerite, Galena)

This compound (PBX) is a flotation collector with strong and selective collecting capabilities, widely utilized in the flotation of non-ferrous metal sulfide ores. nbinno.comzxchem.com Its primary function is to selectively adsorb onto the surface of specific sulfide minerals, a critical step in separating valuable minerals from waste rock (gangue). nbinno.com The adsorption process is effective for a range of sulfide minerals, including chalcopyrite (CuFeS₂), pyrite (FeS₂), sphalerite (ZnS), and galena (PbS). zxchem.com

The mechanism of interaction is multifaceted, involving either chemisorption, where a chemical bond forms between the xanthate molecule and metal atoms on the mineral surface, or an electrochemical process. ijche.com

Chalcopyrite (CuFeS₂): PBX demonstrates strong adsorption onto the chalcopyrite surface. mdpi.com Research indicates that this adsorption is a form of chemisorption. mdpi.com Studies using Fourier-transform infrared spectroscopy (FTIR) have confirmed the presence of PBX on the chalcopyrite surface after treatment. mdpi.com Furthermore, magnetization of the butyl xanthate solution has been shown to promote its adsorption onto chalcopyrite, leading to increased flotation recovery. mdpi.com

Pyrite (FeS₂): While often considered a gangue mineral, pyrite can be floated using PBX. nbinno.comzxchem.com The adsorption of xanthate on pyrite can occur through the formation of dixanthogen, an oxidation product of the xanthate ion. journalssystem.com However, the floatability of pyrite is highly dependent on the condition of its surface; oxidation can significantly impact xanthate adsorption. journalssystem.com

Sphalerite (ZnS): The flotation of sphalerite with PBX typically requires an activation step, commonly achieved using copper sulfate. ijche.com Copper ions adsorb onto the sphalerite surface, creating active sites for the subsequent adsorption of xanthate. ijche.com The presence of other elements within the sphalerite crystal lattice, such as iron (in the case of marmatite), can influence the efficiency of xanthate adsorption. icm.edu.pl

Galena (PbS): this compound is also an effective collector for galena. acs.org The interaction involves the chemical adsorption of xanthate ions onto the mineral surface. kyoto-u.ac.jp

| Sulfide Mineral | Chemical Formula | Adsorption Mechanism | Key Factors |

|---|---|---|---|

| Chalcopyrite | CuFeS₂ | Chemisorption | Magnetization of collector solution can enhance adsorption. mdpi.com |

| Pyrite | FeS₂ | Adsorption as dixanthogen | Surface oxidation level is critical. journalssystem.com |

| Sphalerite | ZnS | Chemisorption | Requires activation by copper ions for effective adsorption. ijche.com |

| Galena | PbS | Chemical Adsorption | Dependent on chemical affinity between xanthate and mineral surface. kyoto-u.ac.jp |

Formation of Surface Adsorption Complexes (e.g., Ferric Hydroxo-Xanthate)

Upon adsorption, this compound can form insoluble metal xanthate complexes on the mineral surface. zxchem.com The nature of these complexes depends on the specific mineral and the chemical conditions of the flotation pulp.

On the surface of iron-containing sulfide minerals like pyrite, particularly when the surface is oxidized, ferric hydroxide (B78521) species can be present. journalssystem.com The adsorption of xanthate onto pyrite is linked to the reduction of this ferric hydroxide, which acts as a redox pair for the oxidation of xanthate ions to dixanthogen. journalssystem.com This indicates a direct interaction between the xanthate and the oxidized iron species on the mineral surface.

In aqueous solutions, iron(III) is known to react with this compound to form a distinct iron(III)-xanthate complex. rsc.org This fundamental reaction supports the possibility of forming ferric hydroxo-xanthate complexes on mineral surfaces where both ferric hydroxides and xanthate ions are present.

Studies on copper-activated pyrite have shown that the adsorption products can include both cuprous xanthate and cupric xanthate. icm.edu.pl The butyl xanthate in the solution can react with copper sulfate (used as an activator) to form cupric xanthate, which then adsorbs onto the pyrite surface. icm.edu.pljournalssystem.com This adsorbed cupric xanthate can undergo a redox reaction, being reduced to cuprous xanthate while the sulfur on the pyrite surface is oxidized. icm.edu.pl Cuprous xanthate is identified as the primary hydrophobic substance responsible for improving the floatability of the mineral. icm.edu.pl

Influence of Surface Potential and Local Chemical Environment on Adsorption

The adsorption of this compound on sulfide minerals is fundamentally an electrochemical process, heavily influenced by the mineral's surface potential and the surrounding chemical environment. ijche.commdpi.com

The surface potential of a mineral dictates the favorability of collector adsorption. For instance, research has shown that treating a butyl xanthate solution with a magnetic field can lower the corrosion potential of the chalcopyrite surface. mdpi.com This reduction in surface potential facilitates the adsorption of the xanthate, promoting the formation of a hydrophobic film and inhibiting the electrochemical corrosion of the mineral surface. mdpi.com

The local chemical environment, especially factors like pH and the presence of activating or depressing ions, plays a crucial role in the adsorption process.

pH: The pH of the flotation pulp is a critical parameter. Xanthates are typically used in slightly alkaline conditions, as they can decompose in acidic environments. biointerfaceresearch.com In highly alkaline solutions, hydroxyl ions (OH⁻) can compete with xanthate ions for adsorption sites on the mineral surface, potentially displacing the collector. biointerfaceresearch.com The zeta potential of minerals, which is a measure of the surface charge, is also pH-dependent and affects the electrostatic interactions between the mineral and the collector ions. researchgate.net

Activating Ions: As mentioned for sphalerite, the presence of activating ions like Cu²⁺ is often essential. ijche.com These ions adsorb onto the mineral surface, creating a more favorable substrate for xanthate to bind to, thereby enhancing collector adsorption and subsequent flotation. ijche.com Lead ions have also been shown to act as activators for minerals like cerussite and smithsonite, increasing the number of active sites for xanthate adsorption and improving floatability. bohrium.comsemanticscholar.org

Competitive Adsorption Studies with Inhibitors (e.g., m-nitrobenzoate, citric acid)

In the selective flotation of complex ores, inhibitors or "depressants" are used to prevent the flotation of certain minerals while allowing others to float. These reagents function through competitive adsorption, where the depressant molecules compete with the collector (this compound) for active sites on the mineral surface.

A variety of organic and inorganic compounds can act as inhibitors:

Organic Acids (e.g., Tannic Acid, Lactic Acid, Citric Acid): Various organic acids have been identified as effective selective depressants. Tannic acid and lactic acid can dramatically hinder the adsorption of xanthate on pyrite surfaces by interacting strongly with the iron sites on the mineral. bibliotekanauki.pl Citric acid has been shown to inhibit the flotation of serpentine (B99607) that has been activated by copper or nickel ions. journalssystem.com It prevents the adsorption of these activating ions, which in turn reduces the subsequent adsorption of this compound on the serpentine surface. journalssystem.com

Other Polymers and Reagents: Lignosulfonates and polyglutamic acid (PGA) are other examples of depressants that function by preferentially adsorbing on minerals like pyrite, thereby hindering the attachment of xanthate collectors. icm.edu.plbibliotekanauki.pl

| Inhibitor (Depressant) | Target Mineral (Example) | Mechanism of Action |

|---|---|---|

| Dextrin | Pyrite | Co-adsorbs with xanthate; increases surface hydrophilicity. journalssystem.comdbc.wroc.pl |

| Citric Acid | Activated Serpentine | Prevents adsorption of activating ions (Cu²⁺, Ni²⁺), thereby reducing sites for xanthate adsorption. journalssystem.com |

| Tannic Acid / Lactic Acid | Pyrite | Strongly interacts with Fe sites on the pyrite surface, hindering xanthate adsorption. bibliotekanauki.pl |

| Lignosulfonates | Pyrite | Competes with xanthate for adsorption sites. icm.edu.pl |

Advanced Applications and Functional Material Development Utilizing Potassium Butylxanthate

Research in Mineral Flotation Processes

Potassium butylxanthate is a well-established collector in the froth flotation of sulfide (B99878) ores. Its effectiveness is attributed to its ability to selectively adsorb onto the surface of sulfide minerals, rendering them hydrophobic. This facilitates their attachment to air bubbles, allowing for their separation from gangue minerals.

This compound is recognized for its strong and selective collecting properties in the flotation of various non-ferrous metal sulfide ores. nbinno.com It is particularly effective for minerals such as chalcopyrite, sphalerite, and pyrite (B73398). nbinno.comzxchem.com Research has demonstrated its utility in the flotation of copper ores, pyrite, and in natural circuits for these minerals. It is also employed in the flotation of copper-nickel compound sulfide ores and gold-bearing ores associated with pyrite. yxbjtech.com Under specific conditions, it can be used for the selective flotation of copper sulfide minerals from iron sulfide minerals and for the flotation of sphalerite after activation with copper sulfate (B86663). yxbjtech.com The mechanism involves the adsorption of PBX molecules onto the sulfide mineral surfaces, which makes them hydrophobic and allows them to attach to air bubbles in the flotation cell. nbinno.com

| Sulfide Ore | Collector Performance | Reference |

|---|---|---|

| Chalcopyrite | Powerful and selective collector | nbinno.comyxbjtech.com |

| Sphalerite | Effective collector, especially after activation with copper sulfate | nbinno.comyxbjtech.com |

| Pyrite | Widely used in flotation treatment | nbinno.comyxbjtech.com |

| Copper-Nickel Sulfide Ores | Used in flotation treatment | yxbjtech.com |

| Gold Ores (associated with pyrite) | Used in flotation treatment | yxbjtech.com |

The efficiency of mineral flotation using this compound is dependent on several operational parameters. Studies have shown that the success of the flotation process is influenced by factors such as pH, conditioning time, and collector concentration. nih.gov For instance, in the flotation of galena, maximum recoveries were achieved at a pH below 9.5. nih.gov The concentration of the collector is also a critical factor, with flotation recovery generally increasing with collector concentration up to an optimal point. nih.gov

In the synthesis of this compound itself, process optimization is crucial for producing a high-purity product that enhances flotation efficiency. Research indicates that the optimal reaction temperature for synthesizing PBX is between 25 to 40°C, with the highest yield of 85% observed at 35°C. ppublishing.org Controlling the water content during synthesis is also vital to prevent hydrolysis of the final product and to ensure high purity. ppublishing.org

Bio-flotation is an emerging area of research that utilizes microorganisms to enhance the selectivity and efficiency of flotation processes. Studies have investigated the use of Bacillus cereus as a surface modifier to improve the flotation of gold in the presence of this compound as a collector. biointerfaceresearch.comresearchgate.net The interaction of Bacillus cereus with gold particles has been shown to significantly enhance their floatability while having a lesser effect on gangue minerals like quartz. biointerfaceresearch.com

The mechanism involves the selective adhesion of Bacillus cereus to the gold surface, which modifies its surface properties. researchgate.net Research has shown that the maximum difference in floatability between gold (91%) and quartz (6%) is achieved with a Bacillus cereus concentration of 1x10⁸ cells. biointerfaceresearch.com Optimal conditions for this bio-flotation process have been identified as a neutral pH of 7, a temperature of 35°C, and a conditioning time of 10 minutes. biointerfaceresearch.comresearchgate.net Under these conditions, a gold concentrate of 10,612 g/t with a 95% recovery rate was obtained from a binary mixture. biointerfaceresearch.comresearchgate.net

| Parameter | Optimal Value | Reference |

|---|---|---|

| Bacillus cereus Concentration | 1x10⁸ cells | biointerfaceresearch.com |

| This compound Concentration | 5x10⁻³ M | biointerfaceresearch.com |

| Pine Oil Concentration | 5x10⁻³ M | biointerfaceresearch.com |

| pH | 7 | biointerfaceresearch.comresearchgate.net |

| Temperature | 35°C | biointerfaceresearch.comresearchgate.net |

| Conditioning Time | 10 minutes | researchgate.net |

Contributions to Polymer Chemistry and Materials Science

Beyond its primary application in mining, this compound also plays a role in polymer chemistry, particularly in the processing of rubber. It functions as an accelerator in vulcanization and has been investigated for its antioxidant properties in polymer systems.

This compound is utilized as a vulcanization accelerator in the rubber industry. nbinno.comjamgroupco.com Accelerators are crucial additives that increase the rate of the curing process, allowing for vulcanization to occur at lower temperatures and in shorter times. specialchem.com Research has specifically explored the use of this compound as an accelerator for the room temperature prevulcanization of natural rubber latex. researchgate.net In these studies, this compound demonstrated superior properties in the resulting natural rubber latex films when compared to sodium butylxanthate. researchgate.net The effectiveness of xanthates as accelerators is attributed to their chemical reactivity, which facilitates the crosslinking of rubber molecules. researchgate.net

In addition to its role as an accelerator, potassium-n-butyl xanthate has been synthesized and evaluated for its antioxidant properties in natural rubber. tandfonline.com Antioxidants are essential additives that protect polymers from degradation caused by oxidative stress. nih.gov A study comparing the performance of potassium-n-butyl xanthate with the commercial antioxidant phenyl-β-naphthylamine (PBN) found that PBX can act as both an antioxidant and an accelerator. tandfonline.com The research indicated that the addition of 0.5 phr (parts per hundred rubber) of potassium-n-butyl xanthate increased the percentage elongation of the rubber to 500, compared to 480 for the same amount of PBN, suggesting that PBX is more effective in stabilizing the compound rubber. tandfonline.com

| Antioxidant | Dosage (phr) | Percentage Elongation | Reference |

|---|---|---|---|

| Potassium-n-butyl xanthate (PBX) | 0.5 | 500 | tandfonline.com |

| Phenyl-β-naphthylamine (PBN) | 0.5 | 480 | tandfonline.com |

Application as a Chain Transfer Agent in Controlled Radical Polymerization (e.g., RAFT Polymerization)

This compound belongs to the class of thiocarbonylthio compounds, which are pivotal as chain transfer agents (CTAs) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.com This controlled radical polymerization technique enables the synthesis of polymers with predetermined molecular weights, complex architectures, and narrow molecular weight distributions (low polydispersity index, PDI). sigmaaldrich.com The efficacy of a RAFT agent, with the general structure Z-C(=S)S-R, is determined by the activating Z group and the leaving R group. In the case of this compound, the Z group is the butoxy group (-OCH2CH2CH2CH3) and the R group is effectively the potassium cation, although in the polymerization mechanism, the xanthate functionality is transferred.

While the application of xanthates as CTAs in RAFT polymerization is well-established, much of the specific research has focused on derivatives such as potassium ethylxanthate (B89882). core.ac.ukresearchgate.netlifescienceglobal.comlifescienceglobal.com Studies on potassium ethylxanthate have demonstrated its capability to control the polymerization of monomers like styrene, yielding polystyrene with a relatively narrow PDI in the range of 1.42–1.89. core.ac.uklifescienceglobal.com The polymerization kinetics in such systems have been shown to follow a first-order reaction, indicating a controlled process. core.ac.uklifescienceglobal.com Research has also shown that increasing the concentration of the xanthate CTA leads to a decrease in the molecular weight of the resulting polymer, a characteristic feature of controlled polymerization. core.ac.uklifescienceglobal.com

Synthesis of this compound-Functionalized Polymers

The synthesis of polymers functionalized with a this compound group at the chain end is an intrinsic outcome of its use as a chain transfer agent in RAFT polymerization. The RAFT process naturally produces polymers where the CTA fragment is attached to the terminus of the polymer chains. nih.gov This terminal xanthate group is not only a consequence of the controlled polymerization process but also a reactive handle for further polymer modification, leading to the creation of advanced functional materials.

A polymer chain bearing a terminal butylxanthate group can be considered a macromolecular CTA (macro-CTA). This macro-CTA can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers. For example, a polystyrene chain synthesized using this compound could be chain-extended with a different monomer, such as methyl methacrylate, to create a polystyrene-block-poly(methyl methacrylate) copolymer. This ability to create block copolymers is a cornerstone of controlled radical polymerization and is crucial for developing materials with tailored nanostructures and properties.

Furthermore, the terminal xanthate group can be subjected to various chemical transformations. For instance, it can be removed or converted to other functional groups through post-polymerization modification reactions. This allows for the introduction of specific functionalities at the chain end, tailoring the polymer for applications such as surface modification, bioconjugation, or as a component in self-assembling systems. While specific examples detailing the synthesis of this compound-functionalized polymers are not widely reported, the principles established with other xanthate-mediated RAFT polymerizations provide a clear pathway for their potential creation and subsequent application in materials science. nih.gov

Research in Environmental Remediation Technologies

Development of Advanced Oxidation Processes for Xanthate Removal from Wastewaters

This compound is a widely used collector in mineral flotation, and its residual presence in wastewater poses environmental concerns. mdpi.com Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies designed to degrade recalcitrant organic pollutants through the in-situ generation of highly reactive oxygen species (ROS), most notably hydroxyl radicals (•OH). mdpi.com These processes are considered highly effective for the degradation of xanthates into less harmful or completely mineralized products. mdpi.com Research into AOPs for this compound removal is driven by the need for efficient and environmentally benign treatment methods. Various AOPs, including photocatalysis, Fenton-based processes, and ozonation, have been investigated for their efficacy in degrading xanthates. mdpi.com

Heterogeneous Photocatalysis for this compound Degradation (e.g., Z-scheme Systems, Nano-hybrids like Bi2WO6/MoS2, ZnO/InVO4)

Heterogeneous photocatalysis is an AOP that utilizes semiconductor materials to generate ROS upon irradiation with light. mdpi.com This technology has shown significant promise for the degradation of this compound. mdpi.com A key area of research is the development of novel photocatalysts with enhanced efficiency under visible light, which constitutes a major portion of the solar spectrum. mdpi.com

One of the most effective strategies to improve photocatalytic activity is the design of Z-scheme heterojunctions, which mimic natural photosynthesis to promote the separation of photogenerated electron-hole pairs and enhance redox capabilities. mdpi.com A prime example is the development of a 2D/2D nano-hybrid consisting of Bismuth Tungstate (B81510) (Bi2WO6) nanoflakes and Molybdenum Disulfide (MoS2) nanosheets. mdpi.com This Bi2WO6/MoS2 composite has demonstrated superior photocatalytic activity for the degradation of this compound under solar light. mdpi.com The Z-scheme mechanism in this system allows for efficient charge separation, leading to a higher production of hydroxyl radicals, which are the primary species responsible for the degradation. mdpi.com Research has shown that this nano-hybrid can achieve complete removal of this compound in a relatively short period. mdpi.com

| Catalyst | Degradation Efficiency | Time (min) | Rate Constant (min-1) | Light Source |

| Bi2WO6/MoS2 | 100% | 50 | 0.07549 | Solar |

| Bi2WO6 | ~15% (in 50 min) | 50 | ~0.0113 | Solar |

| MoS2 | ~10% (in 50 min) | 50 | ~0.0078 | Solar |

This table presents a summary of the photocatalytic degradation of this compound using a Bi2WO6/MoS2 nano-hybrid compared to its individual components. The data is based on findings from a study on Z-scheme photocatalysis. mdpi.com

Other nano-hybrids, such as those based on Zinc Oxide (ZnO), are also being explored. For instance, doping ZnO with potassium (K-ZnO) has been shown to create an efficient visible-light-responsive photocatalyst for the degradation of other organic pollutants. sapub.org While specific studies on ZnO/InVO4 systems for this compound degradation are limited, the principles of semiconductor coupling suggest that such heterostructures could be effective. The combination of ZnO with a narrow bandgap semiconductor like Indium Vanadate (InVO4) could potentially enhance visible light absorption and charge separation, making it a candidate for future research in the degradation of xanthates. Similarly, TiO2/g-C3N4 composites have been shown to be effective for this compound degradation. nih.gov

Integration of Micro-Nano Bubble Technology in Oxidation Processes

Micro-nano bubble (MNB) technology is an emerging field that can significantly enhance the efficiency of AOPs. hidronano.com.br MNBs are tiny bubbles with diameters in the micrometer or nanometer range, which exhibit unique properties compared to conventional macro-bubbles. hidronano.com.br These properties include a large specific surface area, high gas-liquid mass transfer rates, a negatively charged surface, and the ability to generate free radicals upon collapse. hidronano.com.brresearchgate.net

Bioremediation Approaches for this compound Degradation (e.g., Microbial Metabolism Studies, Bacillus polymyxa, Shewanella oneidensis)

Bioremediation offers an environmentally friendly and potentially cost-effective alternative to chemical methods for the treatment of wastewater containing this compound. This approach utilizes the metabolic capabilities of microorganisms to break down organic contaminants into less toxic substances.

Research has shown that certain bacterial strains can effectively degrade organic flotation reagents. For instance, the soil bacterium Bacillus polymyxa has been demonstrated to remove various collectors, including sodium isopropyl xanthate, from alkaline solutions. ias.ac.in The ability of this bacterium to degrade a similar xanthate compound suggests its potential for the bioremediation of this compound. The mechanism of degradation likely involves enzymatic pathways that break down the xanthate structure.

Another microorganism of interest is Shewanella oneidensis, a facultative anaerobe known for its diverse metabolic capabilities, particularly its ability to reduce a wide range of metals. nih.gov While its direct metabolism of this compound has not been extensively studied, its metabolic versatility makes it a strong candidate for bioremediation research. Shewanella oneidensis possesses complex metabolic pathways that allow it to utilize various organic compounds as electron donors. nih.gov Further studies are needed to determine if these pathways can be adapted for the degradation of xanthates. The interaction of bacteria with this compound has also been observed in other contexts, such as the use of Bacillus cereus to enhance the bio-flotation of gold in the presence of this xanthate, indicating a direct physical or chemical interaction between the bacteria and the compound. researchgate.net

Utilization of Xanthate-Modified Materials for Heavy Metal Ion Removal and Recovery

The functionalization of various materials with xanthate groups, a process facilitated by compounds such as this compound, has emerged as a highly effective strategy for the removal and recovery of heavy metal ions from aqueous solutions. This modification introduces sulfur-containing functional groups onto the surface of a substrate material, which exhibit a strong affinity for heavy metal ions, thereby enhancing their adsorption capacity and selectivity. Research has explored a diverse range of substrate materials, including biopolymers, agricultural waste, and magnetic nanoparticles, to develop cost-effective and efficient adsorbents.

The modification of chitosan (B1678972), a readily available biopolymer, with xanthate has been shown to significantly improve its heavy metal adsorption capabilities. In one study, a magnetic xanthate-modified chitosan/polyacrylic acid (MXCS/PAA) hydrogel was synthesized for the removal of several heavy metal ions. nih.gov The xanthate modification was found to enhance the interaction between the chitosan and the metal ions, leading to increased adsorption capacities. nih.gov For instance, the adsorption capacity for Cu(II) ions increased from 170 mg/g for the unmodified hydrogel to 206 mg/g for the xanthate-modified version. nih.gov

Similarly, a magnetic xanthate-modified polyvinyl alcohol and chitosan composite (XMPC) demonstrated high efficiency in removing heavy metal ions. nih.govmdpi.com This composite material reached adsorption equilibrium within approximately 120 minutes at 303 K. nih.gov The introduction of xanthate groups was credited with the improved interaction between the chitosan and the heavy metals in the solution, resulting in a notable increase in adsorption capacity. mdpi.com

Beyond chitosan-based materials, various other substrates have been successfully modified with xanthate for heavy metal remediation. Insoluble cellulose (B213188) xanthate (ICX) has proven to be an efficient sorbent for nickel and copper ions, achieving removal rates of up to 83% and 98%, respectively. scirp.org Another innovative approach involves the utilization of agricultural waste. For example, orange peel xanthate has demonstrated a high capacity for removing a range of metal ions, including a particularly high adsorption capacity for Pb(II). scirp.org Furthermore, xanthated walnut shells (XWS) have been investigated as a cost-effective and potent adsorbent for the removal of Pb(II) from water, with the xanthate modification significantly increasing the maximum adsorption capacity compared to charred walnut shells. researchgate.net

The development of xanthate-modified cross-linked magnetic chitosan/poly(vinyl alcohol) particles (XCMCP) further illustrates the versatility of this approach. These particles have been successfully applied to remove Pb(II) and Cu(II) ions, with the adsorption mechanism involving interactions between the nitrogen and sulfur atoms of the xanthate groups and the heavy metal ions. rsc.org The magnetic nature of these composites also facilitates their easy separation from the solution after the adsorption process. nih.govnih.gov

The effectiveness of these xanthate-modified materials is summarized in the following tables, which present detailed research findings on their adsorption capacities for various heavy metal ions.

Table 1: Adsorption Capacities of Xanthate-Modified Chitosan-Based Materials for Various Heavy Metal Ions

| Material | Target Ion | Adsorption Capacity (mg/g) |

|---|---|---|

| Magnetic xanthate-modified chitosan/polyacrylic acid (MXCS/PAA) hydrogel | Cu(II) | 206 nih.gov |

| Cd(II) | 178 nih.gov | |

| Pb(II) | 168 nih.gov | |

| Co(II) | 140 nih.gov | |

| Magnetic xanthate-modified polyvinyl alcohol/chitosan composite (XMPC) | Cd(II) | 307 nih.govmdpi.com |

| Pb(II) | 100 mdpi.com | |

| Cu(II) | 67 mdpi.com | |

| Xanthate-modified cross-linked magnetic chitosan/poly(vinyl alcohol) particles (XCMCP) at 328 K | Cu(II) | 139.797 rsc.org |

| Pb(II) | 59.855 rsc.org |

Table 2: Adsorption Capacities of Other Xanthate-Modified Materials for Heavy Metal Ion Removal

| Material | Target Ion | Adsorption Capacity (mg/g) | Removal Rate (%) |

|---|---|---|---|

| Insoluble cellulose xanthate (ICX) | Ni | 114.29 scirp.org | 83 scirp.org |

| Cu | 126.58 scirp.org | 98 scirp.org | |

| Orange peel xanthate | Pb(II) | 218.34 scirp.org | |

| Cu(II) | 77.60 scirp.org | ||

| Cd(II) | 76.57 scirp.org | ||

| Zn(II) | 49.85 scirp.org | ||

| Ni(II) | 15.45 scirp.org | ||

| Xanthated walnut shell (XWS) | Pb(II) | 109.9 researchgate.net |

Analytical Methodologies for the Characterization and Quantification of Potassium Butylxanthate

Spectroscopic Techniques for Structural Elucidation and Interaction Studies of Potassium Butylxanthate

The characterization and quantification of this compound, particularly in the context of its interaction with mineral surfaces, rely on a suite of advanced analytical methodologies. Spectroscopic techniques are paramount in providing detailed insights into its molecular structure, its adsorption mechanisms, and the nature of the species formed at solid-liquid interfaces.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying this compound and its derivatives. It is extensively used to probe the vibrational modes of the molecule, offering a molecular fingerprint that changes upon adsorption or chemical transformation. By analyzing the FTIR spectrum, researchers can identify the characteristic functional groups within the xanthate molecule and deduce the nature of its interaction with mineral surfaces.

Research has identified several key vibrational bands for this compound. The C-H stretching vibrations of the butyl group's terminal CH₃ are observed as asymmetric and symmetric stretches. Additionally, deformation vibrations for the C-H bonds in the CH₃ group are present. The C-O-C and C=S stretching vibrations are particularly important as their positions can shift upon adsorption, indicating the formation of metal xanthates or dixanthogen (B1670794). For instance, a shift in the ν(C-O-C) band is indicative of the xanthate bonding to a metal ion on a mineral surface. csir.co.za

Table 1: Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Asymmetric C-H Stretch (CH₃) | ~2960 | Stretching of the carbon-hydrogen bonds in the terminal methyl group. |

| Symmetric C-H Stretch (CH₃) | ~2873 | Symmetrical stretching of the C-H bonds in the terminal methyl group. |

| Asymmetric C-H Deformation (CH₃) | ~1462 | Bending vibration of the C-H bonds in the methyl group. |

| Symmetric C-H Deformation (CH₃) | ~1380 | "Umbrella" bending vibration of the C-H bonds in the methyl group. |

| C-O-C Antisymmetric Stretch | ~1201 | Stretching of the carbon-oxygen-carbon single bonds. |

Data compiled from research findings. csir.co.zaresearchgate.net

When this compound adsorbs onto sulfide (B99878) minerals, new bands may appear in the FTIR spectrum. The formation of dibutyl dixanthogen, an oxidation product, is often identified by the appearance of a band associated with its C-O-C stretching mode, typically around 1240-1270 cm⁻¹. The exact position of the xanthate's characteristic peaks can provide evidence for whether the adsorption is chemisorption (forming metal xanthates) or physisorption.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of this compound in solution and in the solid state. ¹H NMR provides information on the hydrogen environments within the butyl chain, while ¹³C NMR elucidates the chemical environment of each carbon atom.

In ¹H NMR, the protons of the butyl group (CH₃-CH₂-CH₂-CH₂-O-) will each give a distinct signal, with chemical shifts influenced by their proximity to the electron-withdrawing xanthate group (-OCS₂⁻). The terminal methyl (CH₃) protons are the most shielded and appear at the highest field (lowest ppm), while the methylene (B1212753) group protons adjacent to the oxygen atom (CH₂-O) are the most deshielded and appear at the lowest field (highest ppm).

¹³C NMR is particularly valuable for characterizing the xanthate headgroup. The carbon atom in the C=S group is highly deshielded and appears at a very low field, typically above 200 ppm. This distinct chemical shift makes it an excellent marker for identifying the xanthate functional group and studying its electronic structure. researchgate.net Studies on related xanthates have shown that the chemical shift of this carbon is sensitive to the surrounding atoms, making it possible to distinguish between different xanthate species, such as metal xanthates or dixanthogen, on a mineral surface. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Group | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H | CH₃ -CH₂-CH₂-CH₂-O- | 0.7 - 1.3 | Alkane-like, furthest from electronegative oxygen. |

| ¹H | CH₃-CH₂ -CH₂-CH₂ -O- | 1.2 - 1.8 | Methylene groups in an alkyl chain. |

| ¹H | CH₃-CH₂-CH₂-CH₂ -O- | 3.5 - 4.5 | Methylene group adjacent to electronegative oxygen, causing deshielding. |

| ¹³C | CH₃ -CH₂-CH₂-CH₂-O- | 10 - 20 | Typical chemical shift for a terminal methyl carbon. |

| ¹³C | CH₃-CH₂ -CH₂ -CH₂-O- | 20 - 40 | Typical chemical shifts for internal methylene carbons. |

| ¹³C | CH₃-CH₂-CH₂-CH₂ -O- | 60 - 80 | Methylene carbon bonded to oxygen, significantly deshielded. |

Predicted values are based on general NMR principles and data from related compounds. researchgate.neticm.edu.pl

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption Analysis

X-ray Photoelectron Spectroscopy (XPS) is an indispensable surface-sensitive technique for investigating the adsorption of this compound on mineral surfaces. By analyzing the kinetic energies of photoelectrons emitted from the top few nanometers of a sample, XPS provides information about the elemental composition and, crucially, the chemical state of the elements present.

When studying xanthate adsorption, XPS is used to detect the presence of sulfur, carbon, and oxygen from the collector on the mineral surface. The high-resolution spectra of the S 2p, C 1s, and O 1s core levels are of particular interest. The binding energy of the S 2p electrons is highly indicative of the sulfur species present. For instance, sulfur in a chemisorbed butyl xanthate or a metal butylxanthate species has a characteristic S 2p₃/₂ binding energy in the range of 162.0-162.5 eV. In contrast, the sulfur in dibutyl dixanthogen, the oxidation product of butyl xanthate, appears at a higher binding energy, typically between 163.5 and 164.2 eV. This allows for the direct identification of the adsorption products on the mineral surface. youtube.com

Cryogenic XPS (cryo-XPS) has emerged as a powerful variant of this technique, allowing for the analysis of frozen mineral/solution interfaces. This quasi in situ approach helps to preserve the hydrated species and volatile adsorbates on the mineral surface, providing a more accurate picture of the interfacial chemistry in a flotation system. youtube.com

Table 3: Typical S 2p Binding Energies for Xanthate-Related Species on Mineral Surfaces

| Sulfur Species | S 2p₃/₂ Binding Energy (eV) | Notes |

|---|---|---|

| Sulfide (in mineral lattice, e.g., FeS₂) | ~162.7 | Reference binding energy for the underlying mineral substrate. |

| Chemisorbed Butylxanthate / Metal Butylxanthate | 162.0 - 162.5 | Indicates a direct chemical bond between the xanthate sulfur and a metal site on the surface. |

Data compiled from research on n-butylxanthate and other short-chain xanthates. youtube.commdpi.com

X-ray Absorption Near Edge Structure (XANES) Spectroscopy

X-ray Absorption Near Edge Structure (XANES) spectroscopy, also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a synchrotron-based technique that provides element-specific information about the local electronic structure and coordination environment of an absorbing atom. journalssystem.comresearchgate.net In the context of this compound, XANES can be tuned to the absorption edge of a specific element, such as the sulfur K-edge or the L-edge of a metal on the mineral surface (e.g., Cu, Zn, Pb).

By analyzing the features of the absorption spectrum just below and above the absorption edge, one can deduce the oxidation state and the local geometric arrangement of the probed atom. dntb.gov.ua For example, Sulfur K-edge XANES is highly sensitive to the oxidation state and chemical bonding of sulfur. It could be used to differentiate between sulfur in the sulfide mineral lattice, sulfur in the adsorbed butylxanthate molecule, and sulfur in its oxidation product, dixanthogen. The energy position of the absorption edge and the intensity of pre-edge features act as a fingerprint for the specific sulfur species. Although less commonly applied to xanthate systems than XPS, XANES offers the advantage of being able to probe samples under various conditions, including in situ environments, providing valuable complementary information on the electronic transformations occurring during adsorption. mdpi.com

Secondary Ion Mass Spectrometry (SIMS) and Raman Spectroscopy

Secondary Ion Mass Spectrometry (SIMS) is a highly surface-sensitive analytical technique that uses a primary ion beam to sputter the surface of a sample, generating secondary ions that are then analyzed by a mass spectrometer. surfacesciencewestern.com Time-of-Flight SIMS (ToF-SIMS) is particularly useful as it provides high mass resolution and the ability to detect molecular fragments, offering detailed chemical information about the outermost atomic layers of a mineral. semanticscholar.org ToF-SIMS has been successfully used to identify xanthate and its derivatives on mineral surfaces. It can detect characteristic negative ions from the butylxanthate molecule (e.g., C₅H₉OS₂⁻) as well as fragments indicative of dixanthogen (e.g., C₂S₂⁻). semanticscholar.org This capability allows for the direct confirmation of collector adsorption and the identification of its transformation products, and can be used to create chemical maps showing the spatial distribution of these species across the mineral surface. surfacesciencewestern.com

Raman Spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light. It provides information that is often complementary to FTIR spectroscopy. mdpi.com Raman spectroscopy is particularly sensitive to non-polar bonds, such as the S-S bond in dixanthogen, which exhibits a strong Raman band around 500 cm⁻¹. This makes Raman an excellent tool for detecting the oxidation of xanthate on mineral surfaces. journalssystem.com Furthermore, the technique can be performed in situ in aqueous solutions, allowing for real-time monitoring of adsorption processes. Surface-Enhanced Raman Spectroscopy (SERS) is a variation that can dramatically increase the signal intensity for molecules adsorbed on nanostructured metal surfaces, enabling the detection of even monolayer quantities of adsorbed xanthate. wasatchphotonics.comnih.gov

Table 4: Key Spectroscopic Markers for Butylxanthate Species in Raman and SIMS

| Technique | Species | Key Marker/Fragment | Notes |

|---|---|---|---|

| Raman | Dibutyl Dixanthogen | ~500 cm⁻¹ | Strong, characteristic peak corresponding to the S-S stretching vibration. |

| ToF-SIMS (Negative Ions) | Butylxanthate | C₅H₉OS₂⁻ | Molecular ion of the butylxanthate collector. |

Data compiled from studies on butylxanthate and related xanthates. journalssystem.comsemanticscholar.org

Scanning Near-Field Infrared Optical Nanospectroscopy (s-SNIM) for Nanoscale Investigations

Scattering-type Scanning Near-field Infrared Optical Nanospectroscopy (s-SNIM) is an advanced microscopy technique that combines the high spatial resolution of atomic force microscopy (AFM) with the chemical specificity of infrared spectroscopy. dntb.gov.ua It overcomes the diffraction limit of conventional IR spectroscopy, enabling chemical analysis at the nanoscale (~10-20 nm resolution).

In the study of this compound, s-SNIM is used to map the distribution of adsorbed collector molecules on a mineral surface with unprecedented detail. By illuminating the AFM tip with an IR laser tuned to a characteristic vibrational frequency of butylxanthate (e.g., the C=S stretch), the scattered light provides a map of the chemical contrast, revealing the precise locations of the adsorbed molecules. dntb.gov.ua Research has demonstrated the ability of s-SNIM to monitor the agglomeration of n-butyl xanthate into patches less than 500 nm in diameter on chalcopyrite surfaces. This nanoscale chemical imaging provides critical insights into the heterogeneity of collector adsorption, which is not accessible with conventional spectroscopic techniques that average signals over large areas.

Chromatographic and Separation Methods for this compound Analysis

Chromatographic and separation techniques are essential for the accurate identification and quantification of this compound, particularly in complex environmental and industrial samples. These methods offer high sensitivity and selectivity, allowing for the separation of the analyte from interfering matrix components.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a robust and sensitive method for the simultaneous determination of trace levels of various xanthates, including this compound, in water samples. nih.govbohrium.com This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex matrices like flotation wastewater and environmental water. nih.govbohrium.com

The methodology involves optimizing several parameters, including the HPLC column, mobile phase composition, and MS/MS settings (such as precursor and product ions, and collision energies). nih.gov A typical analysis might use a reversed-phase C18 column for separation. sigmaaldrich.com The MS/MS is often operated in mass-shift mode, using a gas like oxygen as the cell gas, to reduce spectral interferences. tandfonline.comtandfonline.com For instance, sulfur can be measured as sulfur monoxide (SO+) to enhance detection specificity. tandfonline.comtandfonline.com

Research has demonstrated the development of HPLC-MS/MS methods with excellent linearity over a concentration range of 1-1000 μg/L, with a coefficient of determination (R²) of ≥ 0.998. nih.govbohrium.com The method exhibits low limits of detection (LOD), which for a suite of xanthates can range from 0.02 to 0.68 μg/L. nih.govbohrium.com Furthermore, it shows satisfactory accuracy and precision, with average recoveries between 72.9% and 107.6% and relative standard deviations (RSD) of less than 5% across various concentrations. nih.govbohrium.com This level of performance enables the reliable detection and quantification of this compound in environmental samples at concentrations as low as 0.13–16.9 μg/L. nih.govbohrium.com

Table 1: Performance Characteristics of HPLC-MS/MS for Xanthate Analysis

| Parameter | Value | Reference |

|---|---|---|

| Linearity Range | 1-1000 μg/L | nih.gov, bohrium.com |

| Coefficient of Determination (R²) | ≥ 0.998 | nih.gov, bohrium.com |

| Limit of Detection (LOD) | 0.02-0.68 μg/L | nih.gov, bohrium.com |

| Average Recoveries | 72.9% - 107.6% | nih.gov, bohrium.com |

Headspace Gas Chromatography with Electron Capture Detection (HS-GC-ECD) for Decomposition Products

Headspace Gas Chromatography with an Electron Capture Detector (HS-GC-ECD) provides a highly sensitive and convenient alternative for determining this compound in aqueous samples like surface and drinking water. researchgate.netfao.orgcdut.edu.cn This method is not based on the direct detection of the xanthate molecule itself, but rather on its decomposition product. researchgate.netfao.orgcdut.edu.cn Under acidic conditions, this compound decomposes to generate carbon disulfide (CS₂). researchgate.netfao.orgcdut.edu.cn The volatile carbon disulfide is then analyzed in the headspace of the sample vial. researchgate.netfao.org

The GC-ECD system is particularly well-suited for this analysis because the electron capture detector is highly sensitive to electronegative compounds like carbon disulfide. researchgate.netmeasurlabs.com This results in an extremely low detection limit. researchgate.netfao.orgcdut.edu.cn The signal generated by the CS₂ peak is directly proportional to the initial concentration of this compound in the sample. researchgate.netfao.org

This analytical approach has demonstrated excellent performance, with a linear range for this compound from 0.7 to 100 ng/mL. researchgate.netfao.org The detection limit, calculated at a signal-to-noise ratio of three (S/N = 3), is 0.3 ng/mL. researchgate.netfao.org This sensitivity is significantly higher—more than two orders of magnitude lower—than common UV spectrophotometric methods. researchgate.netfao.org The method also shows good precision, with relative standard deviations (RSD) of less than 4.7% for both intra-day and inter-day measurements at concentrations of 5 and 50 ng/mL. researchgate.netfao.org Good recoveries, ranging from 93.3% to 104.7%, have been achieved in spiked surface and drinking water samples, confirming the method's applicability for quantifying butylxanthate in real-world samples without extensive sample preparation. researchgate.netfao.orgcdut.edu.cn

Table 2: Performance Characteristics of HS-GC-ECD for this compound Analysis

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Carbon Disulfide (CS₂) | researchgate.net, fao.org, cdut.edu.cn |

| Linear Range | 0.7 - 100 ng/mL | researchgate.net, fao.org |

| Detection Limit (S/N = 3) | 0.3 ng/mL | researchgate.net, fao.org |

| Relative Standard Deviation (RSD) | < 4.7% | researchgate.net, fao.org |

Solid Phase Extraction (SPE) Techniques for Sample Preparation

Solid Phase Extraction (SPE) is a critical sample preparation technique used to clean up and concentrate analytes from complex matrices prior to chromatographic analysis, such as HPLC-MS/MS. nih.govthermofisher.comlibretexts.org For the analysis of this compound in environmental water samples, SPE serves to remove interfering compounds and enrich the target analyte, thereby improving the accuracy and sensitivity of the subsequent analysis. nih.govbohrium.comthermofisher.com

The SPE process generally involves four main steps: conditioning, loading, washing, and eluting. youtube.com

Conditioning: The SPE sorbent is first treated with a solvent, such as methanol, to solvate the functional groups of the sorbent, followed by an equilibration step with water or a buffer to prepare the cartridge for the aqueous sample. libretexts.orgyoutube.com

Loading: The water sample, with its pH adjusted for optimal retention, is passed through the SPE cartridge. nih.govthermofisher.com The this compound and other components adsorb onto the solid phase material. thermofisher.comlibretexts.org

Washing: A specific solvent is used to rinse the cartridge, selectively removing weakly bound matrix interferences while the target analyte remains retained on the sorbent. thermofisher.comyoutube.com

Eluting: A stronger solvent is then used to disrupt the analyte-sorbent interactions and elute the purified and concentrated this compound from the cartridge for analysis. thermofisher.comyoutube.com

The optimization of the SPE procedure is crucial for achieving high recovery rates. nih.gov This includes selecting the appropriate SPE cartridge type (e.g., reversed-phase), optimizing the sample pH, and choosing the most effective eluting solvents. nih.govbohrium.com When coupled with HPLC-MS/MS, SPE has proven to be a successful preparation step for the determination of trace xanthates in challenging samples like eutrophic water and flotation wastewater. nih.govbohrium.com

Thermal Analysis Techniques

Thermal analysis techniques are used to measure the physical and chemical properties of a substance as a function of temperature. For this compound, methods like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) provide valuable information about its thermal stability and decomposition behavior. researchgate.net

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. rsc.org This technique is used to determine the thermal stability and decomposition profile of this compound. researchgate.net The TGA curve plots the percentage of weight loss against temperature.

In the thermal analysis of this compound, the TGA curve shows specific temperature ranges where weight loss occurs, corresponding to the decomposition of the compound. researchgate.net These stages indicate the release of volatile products as the material breaks down. The analysis can be performed under different atmospheres, such as air or nitrogen, to study the effect of the environment on the decomposition process. rsc.org The final residual mass at the end of the analysis provides information about the non-volatile products formed. researchgate.net

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a technique in which the temperature difference between a sample and an inert reference material is measured as both are subjected to the same controlled temperature program. cam.ac.ukwikipedia.org Plotting this temperature difference (ΔT) against temperature reveals thermal events such as melting, crystallization, and decomposition as endothermic (heat-absorbing) or exothermic (heat-releasing) peaks. cam.ac.ukprimeprocesssafety.com